molecular formula C7H3BrF4N2O2 B2706771 4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline CAS No. 1820687-67-9

4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline

Cat. No.: B2706771
CAS No.: 1820687-67-9
M. Wt: 303.011
InChI Key: BLAKCIFWVCDGMU-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline is a halogenated aromatic amine featuring multiple electron-withdrawing substituents: bromine (Br), fluorine (F), nitro (NO₂), and trifluoromethyl (CF₃) groups. These substituents confer unique electronic and steric properties, making the compound a valuable intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₇H₃BrF₄N₂O₂, with a molecular weight of 323.01 g/mol (calculated). The strategic placement of substituents at positions 2, 3, 4, and 6 on the benzene ring enhances its reactivity in electrophilic substitution and coupling reactions.

Properties

IUPAC Name

4-bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4N2O2/c8-2-1-3(14(15)16)6(13)4(5(2)9)7(10,11)12/h1H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAKCIFWVCDGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C(F)(F)F)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline typically involves a multi-step process. One common method includes:

    Bromination: The addition of a bromine atom to the ring.

    Fluorination: The incorporation of a fluorine atom.

    Trifluoromethylation: The addition of a trifluoromethyl group.

Each of these steps requires specific reagents and conditions. For example, nitration often uses nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: Conversion of the aniline group to a nitro or nitroso group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen exchange reactions, such as replacing bromine with another halogen or functional group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).

    Substitution: Halogen exchange can be facilitated by reagents like lithium halides (LiX) or copper(I) halides (CuX).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-Bromo-3-fluoro-6-amino-2-(trifluoromethyl)aniline .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C7H3BrF4N2O2C_7H_3BrF_4N_2O_2 and a molecular weight of approximately 303 g/mol. Its structure features multiple halogen substituents, which enhance its reactivity and biological activity. The compound's physical properties include:

  • Melting Point : 30 to 41 °C
  • LogP : 3.52
  • Polar Surface Area : 69 Ų
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 1

Medicinal Chemistry

4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline has shown promise as a potential antimicrobial agent. Its unique structure allows it to interact with microbial enzymes, inhibiting growth.

Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL
Pseudomonas aeruginosa20 µg/mL

In vitro studies indicate that this compound exhibits significant activity against various bacterial strains, making it a candidate for the development of new antibiotics.

Agrochemicals

The compound can be utilized in the synthesis of herbicides and pesticides due to its ability to interfere with plant growth regulators. Its trifluoromethyl group enhances lipophilicity, improving absorption in plant systems.

Case Study: Herbicidal Activity

Research has demonstrated that derivatives of this compound exhibit herbicidal properties against specific weed species. The structure-activity relationship (SAR) studies indicate that modifications in the halogen substituents can lead to increased potency against target weeds.

Materials Science

In materials science, this compound serves as a precursor for synthesizing novel polymers and materials with enhanced thermal stability and chemical resistance. Its unique combination of halogens contributes to the formation of high-performance materials.

Synthesis Methods for Materials

The synthesis of polymers incorporating this compound typically involves:

  • Polymerization Reactions : Utilizing radical polymerization techniques.
  • Copolymers : Combining with other monomers to tailor material properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like nitro and trifluoromethyl can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between the target compound and its structural analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline Br (4), F (3), NO₂ (6), CF₃ (2) C₇H₃BrF₄N₂O₂ 323.01 N/A Reference compound
4-Bromo-2-chloro-6-(trifluoromethyl)aniline [JS-5157] Br (4), Cl (2), CF₃ (6) C₇H₄BrClF₃N 274.47 870703-71-2 Replaces F and NO₂ with Cl; lacks nitro group
4-Nitro-3-(trifluoromethyl)-aniline [Imp. A(EP)] NO₂ (4), CF₃ (3) C₇H₅F₃N₂O₂ 206.12 393-11-3 Lacks Br and F; substituents at positions 3 and 4
5-Chloro-2-nitro-4-(trifluoromethyl)aniline Cl (5), NO₂ (2), CF₃ (4) C₇H₄ClF₃N₂O₂ 260.57 35375-74-7 Replaces Br with Cl; substituents shifted to positions 2, 4, and 5
4-Bromo-3-(trifluoromethyl)aniline Br (4), CF₃ (3) C₇H₅BrF₃N 240.02 58458-10-9 Lacks F and NO₂; simpler substitution pattern

Impact of Substituent Position and Type

  • Electron-Withdrawing Effects : The nitro group at position 6 in the target compound strongly deactivates the ring, directing electrophilic attacks to meta/para positions. Analogs like 4-Nitro-3-(trifluoromethyl)-aniline exhibit reduced steric hindrance due to fewer substituents, enhancing their solubility in polar solvents .

Stability and Reactivity

  • The nitro group in the target compound increases susceptibility to reduction reactions, a property exploited in the synthesis of aminobenzotrifluoride derivatives. In contrast, 4-Bromo-2-chloro-6-(trifluoromethyl)aniline (lacking NO₂) shows greater thermal stability, as noted in safety data sheets .
  • 4-Nitro-3-(trifluoromethyl)-aniline and its acetylated derivatives (e.g., Imp. B and C ) are common impurities in pharmaceutical intermediates, highlighting the need for precise synthesis control to avoid byproducts.

Pharmaceutical Relevance

  • The fluorine atom at position 3 in the target compound enhances metabolic stability compared to non-fluorinated analogs like 3-Bromo-5-(trifluoromethyl)aniline (CAS 54962-75-3), which has a lower similarity score (0.80) .
  • 5-Chloro-2-nitro-4-(trifluoromethyl)aniline is utilized in herbicide synthesis but lacks the bromine necessary for radioisotope labeling applications, a niche where the target compound excels .

Biological Activity

4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline is an aromatic amine that has garnered attention due to its unique structural features and potential biological activities. The presence of bromine, fluorine, and a trifluoromethyl group enhances its lipophilicity, which may improve its interaction with biological targets, making it a compound of interest in medicinal chemistry and drug development.

The molecular formula of this compound is C7H5BrF4N2O2C_7H_5BrF_4N_2O_2, with a molecular weight of approximately 285.03 g/mol. The compound's structure includes:

  • Bromine (Br) at the para position.
  • Fluorine (F) at the meta position.
  • Nitro (NO₂) group at the ortho position.
  • Trifluoromethyl (CF₃) group at the 2-position.

These substituents contribute to its distinct chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The trifluoromethyl group is particularly significant as it enhances metabolic stability and lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with cellular targets.

Antimicrobial Activity

Studies have shown that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, derivatives similar to this compound have demonstrated significant activity against Mycobacterium tuberculosis and other bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds typically range from submicromolar to micromolar levels, indicating potent activity.

CompoundTargetMIC (μg/mL)
This compoundM. tuberculosis4 - 64
Similar Trifluoromethyl CompoundsS. aureus0.16 - 11.5

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved remain an area of active research.

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.
  • Receptor Interaction : Its structural features enable it to bind effectively to various receptors, influencing cellular responses.
  • Cell Membrane Penetration : Enhanced lipophilicity allows for better penetration into cells, facilitating interaction with intracellular targets.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Antimicrobial Properties : A series of trifluoromethyl-substituted anilines were synthesized and tested against M. tuberculosis. The study found that modifications in the trifluoromethyl group significantly affected antimicrobial potency, with some derivatives showing MIC values as low as 4 μg/mL against resistant strains .
  • Anticancer Evaluation : Another study assessed the anticancer activity of fluorinated anilines, revealing that certain derivatives exhibited selective cytotoxicity against tumor cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Q & A

Q. What are the key steps in synthesizing 4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline, and how do directing groups influence substitution patterns?

Synthesis typically involves sequential functionalization of aniline derivatives. For example:

  • Protection : Acetanilide formation to direct electrophilic substitution (e.g., bromination at the para position) .
  • Nitration : Nitro group introduction under controlled conditions (e.g., mixed acid at low temperatures).
  • Halogenation : Bromination/fluorination steps guided by steric and electronic effects (e.g., regioselective bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as in ).
  • Deprotection : Hydrolysis to regenerate the aniline group. Directing groups like acetyl (-COCH₃) or trifluoromethyl (-CF₃) influence substitution by activating/deactivating specific ring positions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

  • NMR : ¹H/¹³C NMR to confirm substituent positions and assess electronic environments (e.g., deshielding from -NO₂ and -CF₃ groups) .
  • IR : Identify vibrational modes of -NH₂ (~3400 cm⁻¹), -NO₂ (asymmetric stretch ~1520 cm⁻¹), and C-F bonds (~1100 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., M⁺ at m/z ~316) and fragmentation patterns.

Q. What are the challenges in purifying this compound, and what methods are recommended?

Challenges include solubility issues due to hydrophobic -CF₃ groups and nitro group reactivity. Recommended methods:

  • Recrystallization : Using polar aprotic solvents (e.g., DMF/water mixtures).
  • Chromatography : High-performance liquid chromatography (HPLC) with C18 columns for high purity .

Advanced Questions

Q. How can computational methods like DFT assist in predicting the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) models electron density distribution, frontier molecular orbitals (FMOs), and reaction pathways. For example:

  • LUMO Maps : Identify electrophilic sites (e.g., nitro-substituted carbons) prone to nucleophilic attack .
  • NBO Analysis : Quantify hyperconjugative interactions (e.g., -CF₃ stabilizing adjacent carbocations) .

Q. In cases of conflicting spectral data, how can researchers resolve ambiguities in structural elucidation?

  • 2D NMR : Use HSQC/HMBC to correlate protons and carbons, resolving overlapping signals.
  • X-ray Crystallography : Definitive structural confirmation, especially for regiochemistry disputes.
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., 4-nitro-3-(trifluoromethyl)aniline ).

Q. What role do the nitro and trifluoromethyl groups play in the electronic structure and acidity of the aniline NH₂ group?

  • Electron-Withdrawing Effects : -NO₂ and -CF₃ reduce electron density on the aromatic ring, increasing NH₂ acidity (lower pKa).
  • Resonance vs. Inductive Effects : -NO₂ exerts strong resonance withdrawal, while -CF₃ contributes inductive withdrawal, as seen in arylamine basicity studies .

Q. What are the implications of steric and electronic effects on the compound’s stability under various storage conditions?

  • Steric Hindrance : Bulky -CF₃ and -Br groups reduce intermolecular interactions, enhancing crystallinity and stability.
  • Light Sensitivity : Nitro groups may cause photodegradation; store in amber vials at 0–6°C .
  • Moisture : Hygroscopic -CF₃ groups necessitate desiccated storage.

Q. How can researchers optimize regioselectivity in nitration or bromination steps during synthesis?

  • Directing Group Strategy : Use temporary protecting groups (e.g., acetanilide) to direct nitration/bromination to specific positions .
  • Reagent Choice : Select electrophiles with controlled reactivity (e.g., DBDMH for selective bromination ).

Methodological Tables

Table 1: Key Spectral Peaks for Characterization

TechniqueKey Peaks/FeaturesReference
¹H NMR-NH₂ (~5 ppm, broad singlet); aromatic protons (δ 7.5–8.5 ppm, split by -CF₃/-Br)
¹³C NMR-CF₃ (q, ~120 ppm); -NO₂ (C-NO₂ ~150 ppm)
IR-NH₂ (3400 cm⁻¹); -NO₂ (1520 cm⁻¹); C-F (1100 cm⁻¹)

Table 2: Recommended Storage Conditions

ConditionRecommendationReference
Temperature0–6°C (prevents thermal decomposition)
Light ExposureAmber glass (avoids nitro group photolysis)
Humidity ControlDesiccator with silica gel (reduces hydrolysis)

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